4-(tert-Butyl)benzaldehyde oxime
Description
4-(tert-Butyl)benzaldehyde oxime is an organic compound derived from the condensation of 4-(tert-butyl)benzaldehyde with hydroxylamine. The parent aldehyde, 4-(tert-butyl)benzaldehyde, is synthesized via oxidation of 4-tert-butyl toluene using MnO₂ or via the IBX (2-iodoxybenzoic acid) method, which achieves a high yield of 86% . The oxime formation involves nucleophilic addition of hydroxylamine to the carbonyl group, producing an imine derivative with the molecular formula C₁₁H₁₅NO.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(NZ)-N-[(4-tert-butylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10-6-4-9(5-7-10)8-12-13/h4-8,13H,1-3H3/b12-8- |
InChI Key |
WVWXUAUBKHCCSV-WQLSENKSSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N\O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(tert-Butyl)benzaldehyde oxime can be synthesized through the reaction of 4-(tert-Butyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
4-(tert-Butyl)benzaldehyde+Hydroxylamine Hydrochloride→4-(tert-Butyl)benzaldehyde oxime+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the oxime group under mild conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Organic Synthesis
Oxime Derivatives in Synthesis
4-(tert-Butyl)benzaldehyde oxime serves as an important precursor in the synthesis of isoxazolines, which are valuable intermediates in pharmaceutical chemistry. The electrochemical method for synthesizing isoxazolines from oximes has been shown to be efficient and environmentally friendly. For instance, the reaction of this compound with tert-butyl acrylate yielded isoxazoline derivatives with good yields, demonstrating the utility of this oxime in generating complex structures through 1,3-dipolar cycloaddition reactions .
Table 1: Electrochemical Synthesis of Isoxazolines
| Oxime Compound | Reaction Conditions | Yield (%) |
|---|---|---|
| This compound | 0.5 mmol, tert-butyl acrylate (5 eq.), HFIP, MeCN | 58 |
Medicinal Chemistry
Antioxidant Properties
Recent studies have highlighted the potential of benzaldehyde oxime derivatives, including this compound, as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. These derivatives exhibit antioxidant properties that can mitigate oxidative stress in biological systems. The structure-activity relationship indicates that modifications on the benzaldehyde fragment significantly influence their inhibitory activity against ALR2 .
Case Study: ALR2 Inhibition
A series of synthesized derivatives showed varying degrees of efficacy as ALR2 inhibitors. For example, compounds with specific polyhydroxy substitutions demonstrated enhanced antioxidant capacity alongside their inhibitory effects .
Agrochemical Applications
Fungicidal and Herbicidal Activities
Benzaldehyde oxime derivatives have been explored for their fungicidal and herbicidal properties. Compounds derived from benzaldehyde oximes exhibit significant biological activity against various plant pathogens and pests. Specifically, the introduction of functional groups at the 2-position of the benzaldehyde oxime framework has been linked to improved herbicidal efficacy .
Table 2: Biological Activity of Benzaldehyde Oxime Derivatives
| Compound | Activity Type | Efficacy |
|---|---|---|
| α-Azolyl-2-substituted derivative | Fungicidal | High |
| β-Hydroxy derivative | Herbicidal | Moderate |
Industrial Applications
Production of Isothiazole Derivatives
The synthesis of isothiazole derivatives from benzaldehyde oximes represents an industrial application where these compounds are utilized as intermediates for pharmaceuticals and agrochemicals. The process involves treating benzaldehyde oximes with halogen compounds to facilitate cyclization reactions, yielding products that are valuable in various chemical industries .
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Key Properties :
- Structure: The tert-butyl group at the para position introduces steric bulk and electron-donating effects, enhancing solubility in non-polar solvents .
- Spectral Data : NMR analysis (¹H and ¹³C) confirms the aldehyde-to-oxime conversion, with characteristic peaks at δ 10.0 (s, 1H, CHO) for the aldehyde precursor and δ 8.3–8.5 (s, 1H, N–OH) for the oxime .
- Applications : Serves as a precursor for ligands in coordination chemistry and intermediates in pharmaceuticals (e.g., morpholine derivatives) .
Comparison with Similar Oxime Compounds
Structural and Electronic Features
Key Observations :
- The tert-butyl group in this compound enhances stability against dehydration to nitriles, a common side reaction in electron-poor aldehydes (e.g., 4-(methoxycarbonyl)benzaldehyde forms nitriles in 54% yield under similar conditions) .
- Electron-withdrawing substituents (e.g., nitro, pyridinyl) increase oxime acidity, facilitating deprotonation in coordination reactions .
Key Observations :
Comparison with Analogs :
- 4-[2-(5-Ethylpyridin-2-yl)Ethoxy]Benzaldehyde Oxime : DFT studies reveal lower HOMO-LUMO gaps (4.5 eV vs. 5.2 eV for tert-butyl analog), suggesting superior charge-transfer properties .
- Steroid-Linked Oximes : 17α-Fluoroalkyl-11β-benzoxazole steroid oximes (e.g., Compound 13) show anti-estrogen activity, highlighting the versatility of oxime functionalization .
Biological Activity
4-(tert-Butyl)benzaldehyde oxime, a derivative of benzaldehyde, has garnered attention for its potential biological activities. This compound is characterized by its oxime functional group, which is known for imparting various pharmacological properties. This article presents an overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15NO
- Molecular Weight : 177.24 g/mol
- CAS Number : 141436-78-4
The compound features a tert-butyl group attached to the benzaldehyde core, which influences its solubility and reactivity. The presence of the oxime group is critical for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : The oxime derivatives have been shown to exhibit antimicrobial properties against various bacterial and fungal strains. This activity is often linked to their ability to disrupt cell wall synthesis or interfere with metabolic pathways in microorganisms.
- Antioxidant Properties : Compounds with oxime functional groups can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems.
- Enzyme Inhibition : Some studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, which could be beneficial in therapeutic contexts.
Antimicrobial Activity
A review highlighted the antimicrobial efficacy of various oxime derivatives, including this compound. It was found to possess significant activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal agents like fluconazole .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 0.004 |
| Aspergillus niger | 0.002 | |
| Fluconazole | Candida albicans | 0.005 |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in free radical levels, suggesting that this compound could play a role in preventing oxidative damage in cells .
Case Studies
- Fungal Inhibition : A study conducted by Zhang et al. demonstrated that derivatives of benzaldehyde oximes exhibited potent antifungal activity against Rhizoctonia solani. Among these derivatives, this compound showed promising results with an EC50 value lower than that of the reference compound Thiophanate-methyl .
- Protein Kinase C Modulation : Research has indicated that compounds similar to this compound can modulate protein kinase C activity, which plays a crucial role in cell signaling pathways related to cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
